Tyrosyl-glutamyl-tryptophan

Description

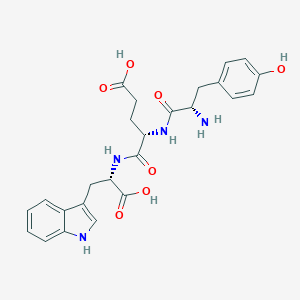

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O7/c26-18(11-14-5-7-16(30)8-6-14)23(33)28-20(9-10-22(31)32)24(34)29-21(25(35)36)12-15-13-27-19-4-2-1-3-17(15)19/h1-8,13,18,20-21,27,30H,9-12,26H2,(H,28,33)(H,29,34)(H,31,32)(H,35,36)/t18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMTVLSRTQDWHJ-JBACZVJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Precursor Metabolism of Constituent Amino Acids

Shikimate Pathway: Central Route to Aromatic Amino Acids

The shikimate pathway is a seven-step metabolic sequence that serves as the universal route for the biosynthesis of aromatic amino acids in a wide range of organisms, though it is absent in mammals. wikipedia.orgoup.comlongdom.org This pathway converts simple carbohydrate precursors—phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway—into chorismate. longdom.orgmdpi.combioone.orgnnfcc.co.uk This entire process involves seven distinct enzymatic reactions. oup.comnnfcc.co.uknih.gov The enzymes of the shikimate pathway are considered attractive targets for the development of antimicrobial drugs and herbicides, as their inhibition can disrupt essential metabolic functions in pathogens and plants. oup.comnih.gov For instance, the widely used herbicide glyphosate (B1671968) targets the sixth enzyme in the pathway, 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. wikipedia.orgoup.com

The seven enzymes that catalyze the sequential conversion of PEP and E4P to chorismate are detailed in the table below.

| Step | Enzyme | Abbreviation | Function | Source(s) |

| 1 | 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | DAHPS | Condenses PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate. | bioone.orgasm.org |

| 2 | 3-dehydroquinate (B1236863) synthase | DHQS | Converts 3-deoxy-D-arabino-heptulosonate-7-phosphate to 3-dehydroquinate. | wikipedia.orgbioone.org |

| 3 | 3-dehydroquinate dehydratase | DHQD | Catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate. | wikipedia.orgbioone.org |

| 4 | Shikimate dehydrogenase | SDH | Reduces 3-dehydroshikimate to shikimate. | wikipedia.orgbioone.org |

| 5 | Shikimate kinase | SK | Phosphorylates shikimate to form shikimate 3-phosphate. | wikipedia.orglongdom.org |

| 6 | 5-enolpyruvylshikimate-3-phosphate synthase | EPSPS | Joins shikimate 3-phosphate with another molecule of PEP to form 5-enolpyruvylshikimate-3-phosphate. | wikipedia.orgoup.combioone.org |

| 7 | Chorismate synthase | CS | Catalyzes the elimination of a phosphate group from EPSP to produce chorismate. | wikipedia.orglongdom.org |

Chorismate, the final product of the shikimate pathway, represents a critical metabolic crossroads. wikipedia.orglongdom.orgnih.gov It serves as the common precursor for the synthesis of the three aromatic amino acids: L-tryptophan, L-phenylalanine, and L-tyrosine. oup.comnih.govresearchgate.netresearchgate.netannualreviews.org Beyond the aromatic amino acids, chorismate is also a precursor for a variety of other essential compounds, including folates (vitamin B9), ubiquinone, and in plants, the defense hormone salicylic (B10762653) acid. oup.comresearchgate.netannualreviews.org The distribution of chorismate among these competing pathways is tightly regulated, ensuring that the cell can balance its metabolic needs. researchgate.netjst.go.jp The enzymes that act upon chorismate, such as anthranilate synthase for the tryptophan pathway and chorismate mutase for the phenylalanine and tyrosine pathways, are key regulatory points that control the metabolic flux from this central intermediate. researchgate.netjst.go.jpresearchgate.net

L-Tryptophan Biosynthesis Pathway

The biosynthesis of L-tryptophan from chorismate is a complex, multi-step process. annualreviews.orgigem.org In organisms like Escherichia coli, the genes encoding the necessary enzymes are organized into a single transcriptional unit known as the trp operon. igem.organnualreviews.org The pathway begins with the conversion of chorismate to anthranilate, a reaction catalyzed by anthranilate synthase. researchgate.netigem.org Subsequent enzymatic steps lead to the formation of indole (B1671886), which is then combined with serine to produce the final product, L-tryptophan. frontiersin.org

Anthranilate synthase (AS) catalyzes the first committed step in the tryptophan-specific biosynthetic pathway, converting chorismate into anthranilate. researchgate.netrsc.orgportlandpress.com This enzyme is a prime example of allosteric regulation. nih.govnih.gov In many bacteria, AS is a heterotetrameric complex composed of two different subunits, TrpE and TrpG. rsc.orgpnas.org The TrpE subunit contains the catalytic site for chorismate conversion and the allosteric binding site for the pathway's end product, L-tryptophan. rsc.orgpnas.org The TrpG subunit is a glutamine amidotransferase that hydrolyzes glutamine to provide ammonia, which is then channeled to the TrpE active site for the reaction with chorismate. rsc.orgportlandpress.compnas.org

The activity of anthranilate synthase is tightly controlled by feedback inhibition. portlandpress.com When L-tryptophan levels are high, it binds to the allosteric site on the TrpE subunit. annualreviews.orgnih.gov This binding induces a conformational change that, despite being structurally subtle, results in the complete inhibition of the enzyme's catalytic function, thereby halting the flow of metabolites into the tryptophan pathway. nih.govnih.gov This regulatory mechanism is crucial for conserving cellular energy, as tryptophan biosynthesis is a metabolically expensive process. annualreviews.orgrsc.org

Indole-3-glycerol phosphate synthase (IGPS) is another key enzyme in the tryptophan biosynthetic pathway, catalyzing the fourth or fifth step, depending on the organism. acs.orgebi.ac.uk Its function is to facilitate an irreversible ring closure reaction, transforming the substrate 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) into the product indole-3-glycerol phosphate (IGP). acs.orgnih.gov This complex chemical transformation involves a sequence of condensation, decarboxylation, and dehydration steps. acs.org The enzyme typically has a (βα)₈-barrel structure. acs.org Crystallographic studies of IGPS from Sulfolobus solfataricus have revealed that the substrate and product bind to adjacent but distinct hydrophobic pockets within the active site. nih.gov The catalytic mechanism involves the precise positioning of the substrate by key amino acid residues, such as Lys53, Lys110, and Glu159, which facilitates the cyclization reaction. nih.gov

L-Tyrosine Biosynthesis Pathways

The synthesis of L-tyrosine from the shikimate pathway branch-point metabolite, chorismate, proceeds through different routes in various organisms. researchgate.netfrontiersin.org In many microbes, chorismate is first converted to prephenate by chorismate mutase. asm.org Prephenate is then oxidatively decarboxylated by prephenate dehydrogenase to form 4-hydroxyphenylpyruvate. wikipedia.orgasm.org The final step is a transamination reaction that yields L-tyrosine. wikipedia.orgasm.org In most plants and some bacteria, an alternative "arogenate pathway" is dominant. frontiersin.orgcreative-proteomics.com In this route, prephenate is first transaminated to form arogenate, which is then converted to L-tyrosine by arogenate dehydrogenase. researchgate.netfrontiersin.org

Tyrosine aminotransferase (TAT), also known as tyrosine transaminase, is the enzyme that catalyzes the final step in the primary microbial pathway for tyrosine biosynthesis. wikipedia.org It facilitates the transfer of an amino group from a donor molecule, often glutamate (B1630785), to the α-keto acid acceptor, 4-hydroxyphenylpyruvate, to produce L-tyrosine and α-ketoglutarate. wikipedia.orgwikipedia.org

TAT is a dimeric enzyme that depends on a pyridoxal (B1214274) phosphate (PLP) cofactor for its activity. wikipedia.orgtaylorandfrancis.com The mechanism begins with the PLP cofactor, which is bound to a lysine (B10760008) residue (such as Lys280 in humans) in the enzyme's active site via a Schiff base linkage. wikipedia.org When the substrate, 4-hydroxyphenylpyruvate, is not the focus, the amino acid substrate (like glutamate in the reverse reaction or tyrosine in catabolism) enters the active site. A transimination reaction occurs, where the amino acid forms a new Schiff base with the PLP, displacing the lysine residue. wikipedia.org The lysine residue then acts as a general base, abstracting a proton, which initiates a series of electron rearrangements within the substrate-PLP complex. wikipedia.org This ultimately leads to the cleavage of the Cα-N bond, releasing the α-keto acid product and leaving the amino group attached to the cofactor, now in the form of pyridoxamine (B1203002) phosphate (PMP). acs.org The PMP form of the enzyme can then react with an α-keto acid (like 4-hydroxyphenylpyruvate) to reverse the process, forming tyrosine and regenerating the PLP-enzyme complex for the next catalytic cycle. acs.org

L-Glutamic Acid Metabolic Precursors and Pathways

L-glutamic acid, a non-essential amino acid in humans, is a central molecule in cellular metabolism, acting as a key link between carbon and nitrogen metabolism. nih.govmarmara.edu.tr Its synthesis is intricately connected to the citric acid cycle (TCA cycle), a primary energy-yielding pathway. The body can synthesize it from several precursors through various pathways. nih.gov

The principal precursor for glutamate synthesis is α-ketoglutarate (also known as 2-oxoglutarate), an intermediate of the TCA cycle. agriculturejournals.czwikipedia.org The conversion of α-ketoglutarate to L-glutamate is a critical step for incorporating inorganic nitrogen (in the form of ammonia) into organic molecules. agriculturejournals.cz This process occurs primarily through two major pathways: reductive amination and transamination.

Reductive Amination: This reaction is catalyzed by the enzyme glutamate dehydrogenase (GDH). agriculturejournals.czwikipedia.org It involves the direct amination of α-ketoglutarate using an ammonium (B1175870) ion (NH₄⁺). The reaction is reversible and requires a reducing agent, typically NADPH or NADH, as a cofactor. agriculturejournals.czresearchgate.net

Reaction: α-ketoglutarate + NH₄⁺ + NAD(P)H ⇌ L-glutamate + NAD(P)⁺ + H₂O wikipedia.org

Glutamate dehydrogenase plays a pivotal role in managing nitrogen balance within the body. bioline.org.br

Transamination: Transamination is the most common route for glutamate synthesis. This process involves the transfer of an amino group from another amino acid to α-ketoglutarate. The reactions are catalyzed by a class of enzymes called aminotransferases or transaminases, which require pyridoxal phosphate (a derivative of vitamin B6) as a cofactor. wikipedia.org

A common example is the reaction involving alanine (B10760859) and α-ketoglutarate, catalyzed by alanine aminotransferase (ALT):

Reaction: Alanine + α-ketoglutarate ⇌ Pyruvate + L-glutamate wikipedia.org

Similarly, aspartate aminotransferase (AST) catalyzes the transfer of an amino group from aspartate:

Reaction: Aspartate + α-ketoglutarate ⇌ Oxaloacetate + L-glutamate

Through these transamination reactions, glutamate acts as a collector of amino groups from various amino acids, centralizing nitrogen metabolism. marmara.edu.trbioline.org.br

In addition to these primary pathways, L-glutamate can be formed from L-glutamine. The enzyme glutaminase (B10826351) catalyzes the hydrolysis of glutamine to glutamate and ammonia. nih.gov This is particularly important in the brain and kidneys.

The biosynthesis of L-glutamic acid is a highly regulated process. For instance, the activity of glutamine synthetase, which produces glutamine from glutamate, is subject to complex allosteric regulation and covalent modification, reflecting its central role as an entry point for reduced nitrogen. marmara.edu.tr In industrial microbiology, organisms like Corynebacterium glutamicum are extensively used for the large-scale production of L-glutamate, where metabolic engineering has been employed to optimize pathways and bypass rate-limiting steps, such as CO₂-releasing reactions, to increase the theoretical yield. core.ac.uknih.gov

The table below summarizes the key metabolic pathways for L-glutamic acid synthesis.

Table 1: Metabolic Pathways for L-Glutamic Acid Synthesis| Pathway | Key Precursor | Key Enzyme(s) | Cofactor(s) | Description |

|---|---|---|---|---|

| Reductive Amination | α-Ketoglutarate | Glutamate Dehydrogenase (GDH) | NAD(P)H | Direct incorporation of an ammonium ion into α-ketoglutarate to form L-glutamate. agriculturejournals.czwikipedia.org |

| Transamination | α-Ketoglutarate | Aminotransferases (e.g., ALT, AST) | Pyridoxal Phosphate | Transfer of an amino group from a donor amino acid (e.g., Alanine, Aspartate) to α-ketoglutarate. wikipedia.org |

Pertinence of tRNA-dependent Amino Acid Biosynthesis to Peptide Formation

The formation of peptides, such as Tyrosyl-glutamyl-tryptophan, is fundamentally dependent on the accurate decoding of genetic information, a process in which transfer RNA (tRNA) plays the central role. genome.gov tRNA molecules act as physical adaptors, bridging the gap between the nucleotide sequence of messenger RNA (mRNA) and the amino acid sequence of a polypeptide chain. genome.govquora.comvedantu.com Each tRNA molecule is specifically charged with an amino acid by an enzyme called aminoacyl-tRNA synthetase, and it possesses a three-nucleotide anticodon that recognizes a complementary codon on the mRNA. khanacademy.org

While the canonical function of aminoacyl-tRNAs is to deliver amino acids to the ribosome for protein synthesis, their role in cellular biochemistry is more diverse. nih.gov Notably, some amino acids are synthesized not before, but after being attached to their cognate tRNA. This process is known as tRNA-dependent amino acid biosynthesis. mpg.deoup.com For example, in many prokaryotes, asparagine and glutamine are synthesized by the amidation of tRNA-bound aspartic acid and glutamic acid, respectively. mpg.de This indirect pathway ensures high fidelity in protein synthesis under various metabolic conditions.

Furthermore, aminoacyl-tRNAs serve as substrates for peptide bond formation in contexts outside of the ribosome. This tRNA-dependent, non-ribosomal peptide synthesis is crucial for various cellular processes, including the biosynthesis of antibiotics, the modification of cell membrane phospholipids, and the post-translational labeling of proteins. nih.govmdpi.com Enzymes known as aminoacyl-tRNA protein transferases catalyze the transfer of amino acids from charged tRNA molecules to polypeptide substrates. mdpi.com

A notable example is the family of cyclodipeptide synthases (CDPSs), which utilize two different aminoacyl-tRNAs as substrates to form a cyclic dipeptide scaffold, representing a direct link between primary (tRNA charging) and secondary (peptide antibiotic) metabolism. mdpi.com Similarly, enzymes involved in the synthesis of certain antibiotics, like streptothricin-related compounds, use aminoacyl-tRNAs to form peptide bonds, a mechanism distinct from the large multi-enzyme complexes of nonribosomal peptide synthetases (NRPSs). asm.org

The existence of these tRNA-dependent biosynthetic systems highlights a fundamental principle: the aminoacyl-tRNA molecule is an activated form of an amino acid, primed for transfer and peptide bond formation. This activation is not exclusively utilized by the ribosome. Therefore, the formation of a short peptide like this compound is conceptually linked to this pool of activated aminoacyl-tRNAs, which are the universal building blocks for any peptide-bond-forming machinery in the cell, whether it be ribosomal or non-ribosomal.

The table below outlines the roles of tRNA beyond its canonical function in ribosomal protein synthesis.

Table 2: Pertinence of tRNA in Biosynthesis| Process | Description | Key Molecules/Enzymes | Significance |

|---|---|---|---|

| Canonical Protein Synthesis | tRNA delivers the correct amino acid to the ribosome by matching its anticodon to the mRNA codon. genome.govquora.com | Ribosome, mRNA, Aminoacyl-tRNA Synthetases | The fundamental process for translating the genetic code into proteins. quora.com |

| tRNA-Dependent Amino Acid Biosynthesis | An amino acid is synthesized from a precursor already attached to the tRNA molecule. mpg.deoup.com | Amidotransferases (for Asn, Gln), SepCysS (for Cys) | Ensures fidelity and provides alternative biosynthetic routes for certain amino acids. mpg.deoup.com |

Degradation Pathways and Enzymatic Hydrolysis of Tyrosyl Glutamyl Tryptophan

Gamma-Glutamyl Hydrolase (GGH) Activity and Specificity

Gamma-glutamyl hydrolase (GGH) is a key enzyme involved in the metabolism of folate and antifolate drugs by cleaving γ-glutamyl linkages. researchgate.netwikipedia.org GGH acts as a lysosomal or secreted thiol-dependent peptidase that is most active at an acidic pH. wikipedia.orgebi.ac.uk It catalyzes the hydrolysis of the γ-linked polyglutamate chains of various molecules. ebi.ac.uk In humans, this enzyme is encoded by the GGH gene. wikipedia.org GGH can function as both an endopeptidase and an exopeptidase to break down poly-γ-glutamate chains. researchgate.net

The hydrolysis of isopeptide bonds by GGH can be described by Michaelis-Menten kinetics. nih.govacs.org Studies using fluorogenic substrates have provided detailed insights into the enzyme's kinetic parameters. For the hydrolysis of a non-fluorinated isopeptide, the process is marked by an initial burst phase followed by a steady-state rate, which suggests that the formation of the acyl-enzyme intermediate is not the rate-limiting step. nih.govacs.org The acylation rate (k₂) is approximately 10-fold higher than the deacylation rate (k₃), indicating that either deacylation or the rearrangement of the enzyme-product complex is the rate-limiting step in the hydrolysis reaction. nih.govacs.org

| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Rate-Limiting Step |

| Non-fluorinated isopeptide | ~15-fold lower than fluorinated | - | - | Deacylation/Enzyme-product rearrangement nih.govacs.org |

| Fluorinated isopeptide | Increased significantly | Decreased | - | - |

General Peptide Bond Cleavage by Endopeptidases and Exopeptidases

Peptides like Tyrosyl-glutamyl-tryptophan are susceptible to cleavage by a variety of proteases, which are broadly classified as endopeptidases and exopeptidases. researchgate.netresearchgate.net

Endopeptidases cleave peptide bonds within the interior of the peptide chain, producing smaller peptide fragments. researchgate.netresearchgate.net

Exopeptidases act on the terminal peptide bonds. wikipedia.org

Aminopeptidases cleave amino acids from the N-terminus. wikipedia.orgnih.gov

Carboxypeptidases remove amino acids from the C-terminus. wikipedia.orgnih.gov For instance, carboxypeptidase A specifically cleaves C-terminal residues like tryptophan and tyrosine. wikipedia.org

The specific endo- or exopeptidase that would cleave this compound would depend on the enzyme's substrate specificity.

Oxidative Degradation of Amino Acid Residues within Peptides

The amino acid residues within a peptide are susceptible to oxidative degradation, which can be initiated by reactive oxygen species (ROS) generated by factors like light, heat, or metal ions. iris-biotech.de The tryptophan and tyrosine residues in this compound are particularly photosensitive. nih.gov

Tyrosine oxidation in peptides is a complex process that can be induced by light or metal-catalyzed reactions. nih.govnih.govresearchgate.net Metal-catalyzed oxidation often follows first-order kinetics. nih.govnih.govresearchgate.net The primary oxidation of tyrosine involves a single-proton and single-electron transfer, leading to the formation of a tyrosyl radical. acs.org This radical can then undergo further reactions to form various products, including dihydroxyphenylalanine (dopa) and dopa-quinone. nih.govacs.org The oxidation of tyrosine can be initiated by hydroxyl radicals, which have a high reaction rate with this amino acid. acs.org

Common products of tyrosine oxidation include:

Dihydroxyphenylalanine (dopa) nih.gov

Trihydroxyphenylalanine nih.gov

Dopa-quinone nih.gov

Nitrotyrosine nih.gov

Di-tyrosine crosslinks mdpi.com

The local chemical environment significantly influences the oxidative stability of tyrosine within a peptide. nih.govnih.govresearchgate.net

Neighboring Charged Residues: Adjacent negatively charged amino acids, such as the glutamyl residue in this compound, can accelerate metal-catalyzed tyrosine oxidation. nih.govnih.govresearchgate.net This is due to the affinity of the negative charge for metal ions, which act as catalysts. nih.govnih.gov Conversely, positively charged residues tend to disfavor the reaction. nih.govnih.gov

Position in the Peptide: The position of the tyrosine residue relative to the N- or C-terminus affects its oxidation potential. acs.org Tyrosine residues located at the C-terminus of a peptide tend to have a lower standard potential for oxidation, especially when a proton acceptor is nearby. acs.org

Local Environment: The pKa of the tyrosyl residue, which can be perturbed by neighboring charged residues, also affects the rate of photo-oxidation. nih.govnih.govresearchgate.net

Tyrosine Oxidation Mechanisms

Photo-oxidation Kinetics and Environmental Factors

Photo-oxidation, initiated by light exposure, represents a significant degradation pathway for peptides containing aromatic amino acid residues. The kinetics and outcomes of these reactions are heavily influenced by a range of environmental factors.

The photo-oxidation of tyrosyl peptides can proceed as a zero-order reaction when under alkaline conditions. nih.govresearchgate.net The rate of this photoreaction is dependent on the pKa of the tyrosine residue, which is influenced by the charge of adjacent amino acids. nih.govresearchgate.net For this compound, the neighboring glutamic acid residue plays a role in modulating this reactivity. The process is primarily driven by reactive oxygen species (ROS) such as singlet molecular oxygen (O₂(¹Δg)), the superoxide (B77818) radical anion (O₂•-), and hydrogen peroxide (H₂O₂), which are generated during light exposure. nih.gov

| Factor | Influence on Photo-oxidation of this compound |

| Light Intensity | Higher intensity generally increases the rate of photo-oxidation. researchgate.net |

| Oxygen Availability | The presence of oxygen is crucial for the formation of ROS, thus impacting reaction kinetics. nih.govresearchgate.net |

| pH | The rate of photo-oxidation is dependent on pH; for tyrosyl peptides, it increases in alkaline conditions. researchgate.netnih.gov |

| Photosensitizers | Compounds like pterin (B48896) derivatives can absorb UV-A light and initiate oxidation via an electron transfer mechanism. conicet.gov.ar |

Metal-Catalyzed Oxidation Processes

Transition metal ions, even in trace amounts, can catalyze the oxidation of peptides. researchgate.net This process, often referred to as metal-catalyzed oxidation (MCO), typically follows first-order kinetics for tyrosyl peptides when reacting with agents like hydrogen peroxide at neutral pH. nih.govresearchgate.net

A critical factor in the MCO of this compound is the influence of the charged amino acid residues. The negatively charged glutamyl residue adjacent to the tyrosine is known to accelerate tyrosine oxidation. nih.govresearchgate.net This is attributed to the affinity of the negative charge for the positively charged metal ions, which localizes the oxidative species near the susceptible tyrosine residue. nih.govresearchgate.net Conversely, positively charged neighboring residues tend to disfavor the reaction. nih.govresearchgate.net The oxidation of tryptophan can also be initiated by metal-catalyzed reactions, such as the Fenton reaction involving iron (II) and hydrogen peroxide, which generates highly reactive hydroxyl radicals. researchgate.net

| Parameter | Description | Finding |

| Reaction Kinetics | The rate law followed by the oxidation process. | Metal-catalyzed oxidation of tyrosyl peptides follows first-order kinetics. nih.govresearchgate.net |

| Catalysts | Metal ions that facilitate the oxidation. | Trace amounts of transition metals like Cu²⁺ and Fe³⁺ can catalyze oxidation. nih.govresearchgate.netresearchgate.net |

| Neighboring Residue Effect | The influence of adjacent amino acids on the reaction rate. | The negatively charged glutamyl residue accelerates tyrosine oxidation by attracting metal ions. nih.govresearchgate.net |

| Tryptophan Oxidation | The effect of MCO on the tryptophan residue. | Tryptophan can be oxidized under Fenton reaction conditions (Fe²⁺/H₂O₂). researchgate.net |

Tryptophan Oxidation Products (e.g., N-formylkynurenine formation)

The tryptophan residue is particularly prone to oxidation, leading to several well-characterized degradation products. iris-biotech.de The oxidation can be triggered by various factors, including ROS generated by light, heat, or metals. iris-biotech.de

The primary oxidation products of tryptophan are N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), and oxindolylalanine (Oia). iris-biotech.deelifesciences.org The formation of NFK involves the oxidative opening of the indole (B1671886) ring's pyrrole (B145914) structure. elifesciences.orgnih.govnih.gov In biological systems, this conversion is the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism and is catalyzed by heme dioxygenase enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.govfrontiersin.orgmdpi.com Kynurenine is subsequently formed through the hydrolysis of NFK. researchgate.net Hydroxyl radicals can also oxidize tryptophan to hydroxytryptophan, which is then cleaved by oxygen to produce NFK. nih.gov

| Oxidation Product | Chemical Name | Formation Pathway |

| N-formylkynurenine (NFK) | (2S)-2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid | Oxidative cleavage of the tryptophan indole ring by ROS or heme dioxygenases. iris-biotech.denih.govwikipedia.org |

| Kynurenine (Kyn) | (2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid | Hydrolysis of N-formylkynurenine. researchgate.net |

| Oxindolylalanine (Oia) | Not applicable | A major oxidation product of tryptophan. iris-biotech.deelifesciences.org |

| Hydroxytryptophan | Not applicable | Intermediate formed by the reaction of tryptophan with hydroxyl radicals. nih.gov |

Stability Studies and Influencing Factors on Peptide Integrity

Key factors influencing the peptide's integrity include:

pH : The pH of the solution directly affects the ionization state of the amino acid side chains and the kinetics of degradation reactions like photo-oxidation. researchgate.netnih.gov

Light and Oxygen : Exposure to light, particularly UV radiation, in the presence of oxygen is a primary driver for the formation of ROS, leading to the photo-oxidation of both tyrosine and tryptophan residues. nih.govresearchgate.netresearchgate.net

Metal Ions : Contamination with metal ions like copper and iron can catalyze the oxidation of the peptide, with the glutamyl residue in this compound expected to enhance the oxidation rate of the adjacent tyrosine. nih.govresearchgate.netresearchgate.net

Temperature : Elevated temperatures can accelerate degradation reactions. researchgate.net

Peptide Sequence and Conformation : The specific sequence of amino acids influences the peptide's stability. The conformation of the peptide can affect the accessibility of residues to oxidative agents and the efficiency of intramolecular quenching mechanisms. researchgate.netnih.gov

The degradation of tryptophan, in particular, is a known issue in parenteral amino acid solutions, where its oxidation can lead to discoloration of the product. researchgate.net Therefore, maintaining the integrity of this compound requires careful control over its storage conditions, including protection from light, control of temperature, and avoidance of metal ion contamination.

Molecular Recognition and Ligand Binding Mechanisms

Tryptophanyl-tRNA Synthetase (TrpRS) Binding Fidelity for Tryptophan

Tryptophanyl-tRNA synthetase (TrpRS) is a critical enzyme in protein synthesis, responsible for the specific attachment of the amino acid tryptophan to its corresponding tRNA (tRNATrp). nih.gov This high fidelity is essential for maintaining the accuracy of the genetic code. The enzyme's ability to distinguish tryptophan from other amino acids is a result of a highly specialized binding pocket and a series of precise molecular interactions.

The tryptophan binding site in TrpRS is a meticulously crafted pocket within the enzyme's catalytic domain. nih.govresearchgate.net In human TrpRS, the tryptophan molecule engages in extensive interactions with several residues from different structural elements of the enzyme. nih.gov These include residues from β-sheets (Tyr159, Gly161, Gly163, Gln194, Thr196) and α-helices (Glu199, Gln284, Phe317). nih.gov The architecture is designed to accommodate the unique indole (B1671886) side chain of tryptophan. For bacterial TrpRS, the binding of tryptophan and ATP occurs in a compact active site where a conserved KMSKS loop closes over the site to interact with ATP. researchgate.net The binding of the substrate induces conformational changes in the enzyme, a phenomenon known as "induced fit," which ensures a snug and specific binding. researchgate.net

TrpRS and Tyrosyl-tRNA Synthetase (TyrRS) belong to the same subclass (Ic) of aminoacyl-tRNA synthetases and share significant structural homology, particularly in their catalytic domains. nih.govnih.govaars.online This suggests a common evolutionary ancestor. aars.online Despite the low sequence identity between them, their three-dimensional structures are remarkably similar, to the point where they can be described as conformational isomers. nih.gov

The key divergence lies in the subtle but critical differences in their active sites that confer specificity for either tryptophan or tyrosine. nih.gov A "specificity-determining" helix, which contains a conserved aspartate residue, undergoes a reorientation in TrpRS to favor the binding of tryptophan over tyrosine. nih.govaars.online While many structural elements involved in binding the aminoacyl-adenylate intermediate are conserved, these subtle tertiary structure changes are crucial for discriminating between the two amino acids. nih.gov

The specific recognition of tryptophan by TrpRS is a result of a combination of hydrogen bonding and hydrophobic interactions. nih.govplos.org The indole nitrogen of tryptophan forms specific hydrogen bonds with surrounding residues, which is a critical determinant of specificity. nih.gov In human TrpRS, the indole nitrogen is recognized by hydrogen-bonding interactions with the hydroxyl group of Tyr159 and the Oε1 atom of Gln194. nih.gov Additionally, the side chain of Tyr159 engages in a π-π stacking interaction with the indole ring of tryptophan, further stabilizing the complex. nih.gov

Gamma-Glutamyl Transpeptidase (GGT) Substrate Binding Dynamics

Gamma-Glutamyl Transpeptidase (GGT) is a key enzyme in glutathione (B108866) metabolism, catalyzing the transfer of a γ-glutamyl moiety from a donor substrate to an acceptor. nih.govacs.org This process is vital for various physiological functions. biorxiv.org

The substrate-binding pocket of GGT is comprised of two distinct, albeit sometimes overlapping, sites: the donor site and the acceptor site. frontiersin.org The donor site is responsible for binding the γ-glutamyl portion of the donor molecule, such as glutathione. frontiersin.org This site is highly conserved across different species of bacterial GGTs. frontiersin.org

In contrast, the acceptor binding site is considerably more variable. frontiersin.org In mammalian GGTs, the donor and acceptor sites are thought to be largely overlapping. frontiersin.org However, in bacterial GGTs, the acceptor site is less well-defined. nih.govacs.org Studies on Bacillus anthracis GGT have utilized site-directed mutagenesis to probe the residues involved in acceptor binding. nih.govacs.org For instance, mutations of residues R432 and R520 were shown to significantly decrease hydrolase activity and eliminate the stimulation of activity by an acceptor substrate, suggesting their role in acceptor binding or the catalysis of transpeptidation. nih.govacs.org Furthermore, modeling and kinetic analyses suggest that these residues may allow for different binding modes for L- and D-acceptor substrates. nih.govacs.org The characterization of these sites is crucial for understanding the enzyme's substrate specificity and for the design of specific inhibitors. nih.govacs.org

Structural Characterization and Computational Prediction

Experimental Structural Elucidation Techniques for Peptide Conformation

Determining the precise three-dimensional arrangement of atoms in a peptide like Tyr-Glu-Trp relies on a variety of high-resolution experimental techniques. While crystallizing a short, flexible tripeptide can be a significant hurdle for X-ray diffraction, this method, when successful, provides the most detailed atomic-level structure. mdpi.com Spectroscopic methods, however, are more commonly applied to study the conformational ensembles of small peptides in solution.

Key experimental techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of peptides in solution, mimicking a more physiologically relevant environment. By analyzing through-bond and through-space correlations, one can determine inter-proton distances, dihedral angles, and solvent accessibility, which collectively define the peptide's conformation.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are particularly useful for analyzing the secondary structure of peptides. mdpi.com The amide I band (1600-1700 cm⁻¹) in the IR spectrum is sensitive to the peptide backbone conformation, allowing for the identification of turns, helices, or extended structures.

These experimental approaches provide crucial data that not only helps in direct structural determination but also serves as a benchmark for validating computational predictions. mdpi.com

Advanced Computational Protein and Peptide Structure Prediction

Computational methods have become indispensable for exploring the conformational possibilities of peptides. These approaches can model structures at an atomic level, predict their stability, and simulate their dynamic behavior, offering insights that are often difficult to obtain experimentally.

The advent of deep learning has revolutionized protein and peptide structure prediction. nih.govmedium.com Algorithms like AlphaFold2, initially designed for large proteins, have also been benchmarked for their accuracy in predicting the structures of smaller peptides. nih.gov These models leverage deep neural networks trained on vast datasets of known protein structures to predict 3D coordinates from an amino acid sequence. nih.govresearchgate.net

Table 1: Key Deep Learning Models in Peptide Structure Prediction

| Model | Primary Function | Key Strengths for Peptides |

|---|---|---|

| AlphaFold2 | Predicts 3D protein structure from sequence. | High accuracy for structured peptides (α-helical, β-hairpin); provides per-residue confidence scores (pLDDT). nih.govnih.gov |

| DeepPotential | Predicts inter-residue geometry and hydrogen-bonding potential. | Generates geometric restraints that can be used for accurate ab initio structure construction. |

For a tripeptide like Tyr-Glu-Trp, deep learning models can predict the most likely backbone dihedral angles (phi and psi), which determine its secondary structure. While tripeptides are too short to form stable helices or sheets, they commonly adopt turn-like or extended conformations. AlphaFold2 can predict these local structures with reasonable accuracy. nih.gov The model's output includes a predicted local distance difference test (pLDDT) score for each residue, indicating the confidence in the local structure prediction. youtube.com A high pLDDT score for the Tyrosine, Glutamic acid, and Tryptophan residues would suggest a well-defined, stable conformation.

Hydrogen bonds are fundamental to peptide structure. They can occur between backbone atoms or involve side chains. In Tyr-Glu-Trp, potential hydrogen bonds could form between the hydroxyl group of Tyrosine, the carboxyl group of Glutamic acid, the indole (B1671886) nitrogen of Tryptophan, and the peptide backbone amide and carbonyl groups. Computational models like DeepPotential are designed to predict a hydrogen-bonding potential, identifying likely donor-acceptor pairs. researchgate.net Analyzing this network is crucial for understanding the forces that stabilize the peptide's preferred conformation. For example, an intramolecular hydrogen bond between the Tyrosine side chain and the Glutamic acid side chain could significantly constrain the peptide's flexibility.

Computational methods are highly effective for performing in silico mutagenesis studies to understand the structural role of each amino acid. By systematically replacing each residue in Tyr-Glu-Trp and re-predicting the structure, one can assess the impact of the substitution on the peptide's conformation.

For instance, one could analyze the following substitutions:

Glu → Ala: Replacing Glutamic acid with Alanine (B10760859) removes the negative charge and the potential for salt bridge or hydrogen bond formation. Computational modeling would likely predict a significant conformational change, as the electrostatic interactions governed by the glutamic acid side chain would be eliminated.

Trp → Phe: Substituting Tryptophan with Phenylalanine maintains the aromatic character but removes the hydrogen bond donor capability of the indole ring. This could alter local hydrogen bonding networks and slightly change the nature of any aromatic stacking interactions with Tyrosine.

Tyr → Ser: This substitution replaces the bulky aromatic side chain of Tyrosine with a smaller polar side chain. This would drastically reduce steric hindrance and eliminate potential aromatic interactions, likely leading to a more flexible or entirely different conformational preference.

Table 2: Predicted Impact of Amino Acid Substitutions on Tyr-Glu-Trp Conformation

| Original Peptide | Substitution | Predicted Structural Effect | Rationale |

|---|---|---|---|

| Tyr-Glu-Trp | Glu → Ala | High | Loss of charge and key hydrogen bonding potential. |

| Tyr-Glu-Trp | Trp → Phe | Moderate | Alters aromatic interaction and removes H-bond donor. |

| Tyr-Glu-Trp | Tyr → Ala | High | Removal of bulky aromatic and polar hydroxyl groups. |

Deep Learning Approaches (e.g., AlphaFold2, DeepPotential)

Molecular Dynamics Simulations and Conformational Space Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide detailed insights into the conformational changes and aggregation behavior of peptides like Tyrosyl-glutamyl-tryptophan.

Self-Aggregation Behavior of Constituent Aromatic Amino Acids

The self-aggregation of peptides is often driven by the noncovalent interactions between the side chains of their constituent amino acids. acs.org In the case of this compound, the aromatic side chains of tyrosine and tryptophan play a significant role in this process through hydrogen bonds, van der Waals forces, and π-π stacking interactions. acs.org Molecular dynamics simulations have been employed to investigate the self-aggregation dynamics of these aromatic amino acids, providing a foundational understanding of their behavior in aqueous environments. mdpi.comsemanticscholar.orgresearchgate.net

Extensive MD simulations have been performed to compare the self-aggregation processes of phenylalanine, tyrosine, and tryptophan. mdpi.comsemanticscholar.orgresearchgate.net These studies reveal that while all three aromatic amino acids form organized nanostructures, their aggregation dynamics and the resulting structures show notable differences. mdpi.comsemanticscholar.orgresearchgate.net

In simulations with 27 molecules of each amino acid in a cubic box, it was observed that tyrosine molecules tend to form self-organized structures in a significantly shorter time compared to phenylalanine and tryptophan. mdpi.com Tyrosine's higher reactivity, attributed to the hydroxyl group on its aromatic ring, and its lower hydrophobicity compared to phenylalanine, contribute to this rapid aggregation. mdpi.com Tryptophan, with its more complex indole ring structure, exhibits aggregation behavior that is intermediate between that of tyrosine and phenylalanine. mdpi.com The indole ring's nitrogen atom can participate in hydrogen bonding, making tryptophan more polar than phenylalanine. mdpi.com

The stability and compactness of the aggregates also differ. Simulations have shown that amyloid models with antiparallel configurations of peptides containing tryptophan have greater stability and compactness than those with parallel configurations. nih.gov The large side chain of tryptophan can form either hydrophobic contacts or hydrogen bonds with nearby residues, contributing significantly to the stability of the aggregate. nih.gov

The following table summarizes key findings from molecular dynamics simulations on the self-aggregation of the aromatic amino acids tyrosine and tryptophan.

| Amino Acid | Key Findings from Molecular Dynamics Simulations |

| Tyrosine | Forms self-organized structures in a considerably shorter time duration compared to phenylalanine and tryptophan. mdpi.com |

| Tyrosine molecules are more ordered compared to the structures formed by phenylalanine and tryptophan. researchgate.net | |

| The hydroxyl group on its aromatic ring makes it less hydrophobic and more reactive. mdpi.com | |

| Tryptophan | The time to reach equilibrium in self-aggregation is around 80 ns, which is longer than for tyrosine but shorter than for phenylalanine. mdpi.com |

| The large side chain of tryptophan can form both hydrophobic contacts and hydrogen bonds, playing a crucial role in the stability of aggregates. nih.gov | |

| The indole ring with its nitrogen atom can participate in hydrogen bonds, making it more polar than phenylalanine. mdpi.com |

In Vitro Activity and Mechanistic Insights

Antioxidant Activity of Tyrosyl-Glutamyl-Tryptophan and Related γ-Glutamyl Peptides

γ-Glutamyl peptides, a class of naturally occurring compounds found in various food sources, have garnered attention for their potential health benefits, including antioxidant properties. mdpi.comresearchgate.net These peptides are noted for their ability to scavenge free radicals and chelate pro-oxidative transition metals. researchgate.netnih.gov Among these, peptides containing tryptophan, such as γ-L-glutamyl-L-tryptophan (γ-EW), have been a subject of study for their functional properties. mdpi.com

The antioxidant capacity of γ-glutamyl peptides is often evaluated through their ability to quench various radicals. The mechanism typically involves the donation of a hydrogen atom or an electron to stabilize reactive oxygen species. mdpi.com The presence of specific amino acid residues, like tyrosine and tryptophan, is crucial for this activity. nih.gov Tryptophan and its metabolites are known to efficiently scavenge free radicals, and the aromatic and hydrophobic nature of tryptophan residues can enhance the interaction between the peptide and radicals like DPPH• by improving solubility in lipid phases. mdpi.comnih.gov

Research comparing the antioxidant activities of γ-L-glutamyl-L-tryptophan (γ-EW) and γ-L-glutamyl-γ-L-glutamyl-L-tryptophan (γ-EEW) has provided specific data on their efficiencies. Studies show that γ-EW exhibits higher scavenging activity against DPPH•, ABTS•+, and superoxide (B77818) (O2•−) radicals, as well as stronger reducing power, compared to γ-EEW. mdpi.com This suggests that the single glutamyl residue configuration is more effective for these specific antioxidant actions. Conversely, γ-EEW demonstrates significantly higher iron-chelating activity. mdpi.com

| Activity Assay | γ-L-glutamyl-L-tryptophan (γ-EW) | γ-L-glutamyl-γ-L-glutamyl-L-tryptophan (γ-EEW) | Reference |

|---|---|---|---|

| DPPH• Scavenging (EC50 mg/mL) | 0.2999 | Higher EC50 (Lower Activity) | mdpi.com |

| ABTS•+ Scavenging (EC50 µg/mL) | 67.6597 | Higher EC50 (Lower Activity) | mdpi.com |

| Superoxide Anion (O2•−) Scavenging (EC50 mg/mL) | 5.99 | Higher EC50 (Lower Activity) | mdpi.com |

| Reducing Power (EC50 mg/mL) | 4.61 | Higher EC50 (Lower Activity) | mdpi.com |

| Iron (Fe²⁺) Chelating Activity (%) | Lower Activity | 76.22% (at higher concentrations) | mdpi.com |

The antioxidant activity of peptides is intrinsically linked to their structure, particularly their amino acid composition. mdpi.com For γ-glutamyl peptides, several structural features are known to influence their activity.

Amino Acid Composition : The type of amino acid residue in the peptide sequence is a critical factor. The presence of aromatic amino acids like tryptophan and tyrosine contributes significantly to radical scavenging due to the electron-donating properties of their phenolic and indole (B1671886) groups. mdpi.comnih.gov Hydrophobic amino acids can also enhance antioxidant activity by facilitating interaction with lipid-phase radicals. mdpi.com

Glutamyl Residues : The number of glutamyl residues can impact specific antioxidant functions. For instance, while γ-EW is a more potent radical scavenger, the addition of a second glutamyl residue in γ-EEW enhances its Fe²⁺-chelating ability. mdpi.com This is attributed to the increased number of carboxyl and amino groups in the side chains, which can effectively bind metal ions. mdpi.com

N-Terminal and C-Terminal Residues : Quantitative structure-activity relationship (QSAR) studies on some antioxidant peptides suggest that amino acids at the C-terminal region may play a more pivotal role in antioxidant activity than those at the N-terminal. rsc.org However, for other biological activities of γ-glutamyl peptides, such as kokumi sensation, the presence of an N-terminal γ-L-glutamyl residue is considered a key structural requirement. nih.govresearchgate.net

Enzymatic Reaction Intermediates and Product Analysis in Peptide Synthesis/Hydrolysis

The synthesis and hydrolysis of γ-glutamyl peptides are primarily catalyzed by enzymes such as γ-glutamyltransferase (GGT) and certain glutaminases with transferase activity. mdpi.comnih.govnih.gov These enzymatic reactions proceed through a common mechanism involving a γ-glutamyl-enzyme intermediate.

The process involves two main steps:

Formation of the Acyl-Enzyme Intermediate : The enzyme's catalytic nucleophile (e.g., a threonine residue in GGT) attacks the γ-glutamyl moiety of a donor substrate (like glutamine or glutathione). nih.govresearchgate.net This releases the donor's carrier molecule and forms a covalent γ-glutamyl-enzyme intermediate. nih.govnih.gov

Transfer or Hydrolysis : The intermediate is then attacked by an acceptor molecule.

Transpeptidation (Synthesis) : If the acceptor is an amino acid or another peptide, a new γ-glutamyl peptide is formed. This is the primary mechanism for synthesizing peptides like γ-EW. nih.govacs.org

Hydrolysis : If the acceptor is a water molecule, the γ-glutamyl moiety is released as glutamic acid. nih.govacs.org

Enzymes like L-glutaminase from Bacillus amyloliquefaciens have been effectively used to synthesize γ-glutamyl-tryptophan peptides from glutamine (donor) and tryptophan (acceptor). mdpi.com Product analysis from such reactions using UPLC-Q-TOF-MS/MS has identified not only the dipeptide γ-L-glutamyl-L-tryptophan (γ-EW) but also longer chain peptides formed through subsequent transpeptidation reactions where a synthesized peptide acts as an acceptor for another γ-glutamyl group. mdpi.com

Under optimized conditions, the enzymatic synthesis yields multiple products, with the dipeptide being the most abundant. mdpi.com

| Peptide Product | Yield (%) | Reference |

|---|---|---|

| γ-L-glutamyl-L-tryptophan (γ-EW) | 51.02 | mdpi.com |

| γ-L-glutamyl-γ-L-glutamyl-L-tryptophan (γ-EEW) | 26.12 | mdpi.com |

| γ-L-glutamyl-γ-L-glutamyl-γ-L-glutamyl-L-tryptophan (γ-EEEW) | 1.91 | mdpi.com |

During hydrolysis, GGT catalyzes the removal of the γ-glutamyl group from substrates like glutathione (B108866), releasing a dipeptide (Cys-Gly) and glutamic acid (if water is the acceptor). nih.govresearchgate.net The study of reaction kinetics shows that in acidic conditions, γ-glutamyl peptides can also be non-enzymatically converted to pyroglutamate, which serves as an intermediate in the hydrolysis process. mdpi.com

Advanced Analytical Methodologies for Peptide Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-Q-TOF-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for peptide analysis due to its high sensitivity and selectivity. Ultra-Performance Liquid Chromatography (UPLC) systems, when paired with high-resolution mass analyzers like Quadrupole Time-of-Flight (Q-TOF), offer enhanced resolution and mass accuracy, which are critical for the definitive identification and quantification of peptides and their derivatives. researchgate.netmdpi.com

The primary goal in analyzing Tyrosyl-glutamyl-tryptophan is to confirm its sequence and quantify its amount. UPLC-Q-TOF-MS/MS is adept at this, providing precise mass-to-charge (m/z) ratio measurements that allow for the determination of the peptide's molecular weight and its fragmentation patterns. nih.govacs.org For quantification, a sensitive and reliable UPLC-MS/MS method is typically developed. nih.govresearchgate.net This involves optimizing chromatographic conditions to achieve good peak shape and separation from other components. Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase columns, such as those with C18 stationary phases, are commonly employed for the separation of polar peptides. colab.wsresearchgate.net

Quantification is often accomplished using multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer, which offers high sensitivity and a wide dynamic range. researchgate.net To ensure accuracy and precision, this process almost invariably relies on the use of an internal standard, with a stable isotope-labeled (SIL) version of the analyte being the ideal choice. acs.orgnih.gov The SIL peptide is added to the sample at a known concentration and corrects for variability during sample preparation and analysis. acs.org

A significant concern in peptide research is degradation, which can occur under various stress conditions like hydrolysis or oxidation. nih.govcolab.ws The tryptophan residue in this compound is particularly susceptible to oxidation. Forced degradation studies are performed to identify potential degradation products. lcms.cz LC/Q-TOF MS is a powerful tool for this purpose, as it can detect and help identify the structures of impurities by measuring the precise mass changes they cause. lcms.cz For instance, the oxidation of the tryptophan residue can result in several products, such as N-formylkynurenine or various hydroxytryptophan isomers, each with a characteristic mass increase that can be detected. chromatographyonline.com

| Modification Type | Affected Residue | Description of Change | Mass Shift (Da) |

|---|---|---|---|

| Oxidation | Tryptophan | Addition of one oxygen atom (e.g., hydroxytryptophan) | +16 |

| Oxidation | Tryptophan | Addition of two oxygen atoms (e.g., kynurenine (B1673888) pathway) | +32 |

| Deamidation | Glutamine (if present) | Conversion of amide to carboxylic acid | +1 |

| Hydrolysis | Peptide Bond | Cleavage of the peptide backbone | +18 (per bond cleaved) |

Capillary Electrophoresis with Diode-Array Detection

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged molecules like peptides. nih.govmdpi.com When coupled with a Diode-Array Detector (DAD), it allows for the acquisition of full UV-Vis spectra for each separated component, providing valuable information for peak identification.

A key analytical challenge for peptides containing both tyrosine and tryptophan is that their standard zero-order UV absorption spectra overlap significantly, making it difficult to distinguish them. nih.gov Capillary electrophoresis with diode-array detection offers an elegant solution through the use of second-derivative spectroscopy. nih.govthermofisher.com Calculating the second derivative of the absorbance spectrum mathematically resolves the overlapping signals and enhances spectral details. thermofisher.com

The second-derivative spectra of tyrosine and tryptophan exhibit significant and distinct differences. nih.gov This allows for the non-destructive and unambiguous identification of the presence of these specific residues within a peptide separated by CE. nih.gov For this compound, this technique can rapidly confirm that both aromatic residues are present in the molecule.

| Amino Acid Residue | Zero-Order UV Spectrum | Second-Derivative UV Spectrum |

|---|---|---|

| Tyrosine (Tyr) | Broad absorption peak ~275 nm | Distinct minima and maxima allowing clear identification thermofisher.com |

| Tryptophan (Trp) | Broader absorption peak ~280 nm, often with a shoulder ~288 nm | Unique pattern of minima and maxima, different from Tyrosine nih.gov |

Spectroscopic Techniques (e.g., Fluorescence Spectroscopy, UV-Vis Absorption)

Spectroscopic techniques are invaluable for studying the structural aspects and molecular interactions of peptides in solution. These methods are generally non-destructive and can provide real-time information on peptide behavior.

UV-Vis absorption spectroscopy is a fundamental technique for peptide analysis. The absorbance at 280 nm is dominated by the tryptophan and tyrosine residues, providing a straightforward method for concentration determination. mabion.eu More advanced applications use high-resolution or second-derivative UV absorption to study the peptide's structure and dynamics. researchgate.netspringernature.com Subtle changes in the local microenvironment of the aromatic side chains, which can be caused by conformational changes or molecular interactions, lead to shifts in the absorption spectrum. nih.gov For example, a hydrophobic interaction between the peptide and another molecule can cause a small bathochromic (red) shift in the UV spectrum. nih.gov

Fluorescence spectroscopy offers even greater sensitivity for probing the structure and dynamics of this compound. springernature.com The intrinsic fluorescence of a peptide is almost entirely due to the tryptophan residue, which is highly sensitive to its local environment. nih.gov When the tryptophan residue moves from a polar solvent environment (like water) to a more non-polar (hydrophobic) environment, as might happen during peptide folding or binding to a receptor, its fluorescence emission spectrum typically shifts to a shorter wavelength (a "blueshift") and its fluorescence intensity increases. nih.gov

This phenomenon can be exploited to monitor conformational changes in real-time. nih.govnih.gov By observing the fluorescence emission maximum and quantum yield, researchers can gain insights into the peptide's folding state and its interactions with other molecules, such as lipids or proteins. springernature.comconstructor.university

Q & A

What are the standard analytical methods for identifying and quantifying Tyrosyl-glutamyl-tryptophan in biological samples?

Basic Research Question

The identification and quantification of YEW require advanced chromatographic and spectroscopic techniques. Ultra-high-performance liquid chromatography (UHPLC) with fluorescence detection is widely used due to its sensitivity for aromatic amino acids like tryptophan . Capillary electrophoresis coupled with electrochemically reduced graphene oxide microelectrodes offers high resolution for separating peptide sequences in complex matrices . Researchers should validate these methods using spiked samples and calibration curves to ensure reproducibility.

How can researchers resolve contradictions in reported bioactivity data for YEW across studies?

Advanced Research Question

Discrepancies in bioactivity data often stem from variability in experimental conditions (e.g., pH, temperature) or differences in peptide purity. For example, conflicting antioxidant activity results may arise from divergent assay protocols (e.g., DPPH vs. ABTS assays). To address this, researchers should:

- Standardize peptide synthesis and purification protocols (e.g., HPLC purity >95%) .

- Replicate experiments under controlled conditions and perform meta-analyses to identify confounding variables.

- Use orthogonal assays (e.g., chemiluminescence and fluorometric assays) to cross-validate results .

What experimental design considerations are critical for studying YEW’s pharmacokinetics in vivo?

Advanced Research Question

In vivo pharmacokinetic studies require careful selection of animal models and ethical compliance. Key steps include:

- Dose optimization : Preliminary toxicity studies to establish safe dosage ranges .

- Sampling protocol : Time-series blood/tissue sampling to track absorption and metabolism.

- Analytical validation : Use mass spectrometry (MS/MS) to distinguish YEW from endogenous peptides .

- Ethical approvals : Ensure compliance with institutional review boards (IRBs) and GDPR for data handling if human subjects are involved .

How can researchers isolate this compound from complex biological matrices without degradation?

Basic Research Question

Stable isolation requires protease inhibitors (e.g., phenylmethylsulfonyl fluoride) and cold-chain processing to prevent enzymatic degradation. Solid-phase extraction (SPE) with C18 columns effectively enriches peptides, while lyophilization preserves stability . For tissue samples, homogenization in acidic buffers (pH 2–3) minimizes peptide hydrolysis .

What statistical approaches are appropriate for analyzing dose-response relationships in YEW studies?

Advanced Research Question

Non-linear regression models (e.g., sigmoidal dose-response curves) are ideal for quantifying EC50 values. Researchers should:

- Use software like GraphPad Prism or R for curve fitting.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple groups.

- Report confidence intervals and effect sizes to enhance reproducibility .

How can cross-disciplinary methodologies enhance understanding of YEW’s mechanism of action?

Advanced Research Question

Integrate omics approaches (e.g., transcriptomics and metabolomics) with molecular dynamics simulations. For example:

- Transcriptomics : RNA-seq to identify gene expression changes induced by YEW.

- Molecular docking : Predict YEW’s binding affinity to receptors like serotonin transporters .

- Validation : Confirm computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What are the ethical and regulatory challenges in conducting clinical trials involving YEW?

Advanced Research Question

Clinical trials must address:

- Informed consent : Transparent communication of risks, especially for psychoactive peptides .

- Data privacy : GDPR compliance for EU-based studies, including anonymization and secure storage .

- Safety monitoring : Predefined stopping criteria for adverse events (e.g., serotonin syndrome risk) .

How can researchers address gaps in the current literature on YEW’s structural stability?

Basic Research Question

Conduct accelerated stability studies under varying temperatures and pH levels. Techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.